1-Boc-4-Bocamino-indoline
Overview
Description
Synthesis Analysis
Indoline can be synthesized in various ways, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . A common method involves the reduction of N-Boc indoles to indolines using a 10% palladium catalyst and polymethylhydrosiloxane (PMHS) as a reducing agent .Molecular Structure Analysis
The structure of indoline consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner .Chemical Reactions Analysis
The Boc group in 1-Boc-4-Bocamino-indoline is stable towards most nucleophiles and bases . This makes it suitable for a variety of chemical reactions, particularly those involving the formation of Boc-protected amines and amino acids .Physical And Chemical Properties Analysis
1-Boc-4-Bocamino-indoline is a light brown solid . It has a molecular weight of 334.42 and its IUPAC name is tert-butyl 4-((tert-butoxycarbonyl)amino)indoline-1-carboxylate .Scientific Research Applications
Synthesis of Heterocyclic Compounds
“1-Boc-4-Bocamino-indoline” plays a pivotal role in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . These reactions are atom-economical and considered green, aligning with sustainable chemistry principles. The compound’s structure facilitates the construction of complex heterocycles, such as cyclohepta[b]indoles and tetrahydrocarbazoles, which are significant in pharmaceuticals and bioactive molecules.
Pharmaceutical Drug Development
In pharmaceutical research, “1-Boc-4-Bocamino-indoline” serves as a versatile building block for creating innovative drug candidates . Its unique structural features enable the exploration of targeted therapies for various health conditions, contributing to the development of new medicinal compounds with potential therapeutic applications.
Targeted Therapy Research
The Boc-protected indoline moiety within “1-Boc-4-Bocamino-indoline” offers strategic advantages in designing complex drug molecules for targeted therapy . Researchers can manipulate the compound’s functional groups to synthesize diverse pharmaceutical intermediates and final products, potentially improving the efficacy of treatments for diseases like cancer.
Chemical Synthesis
“1-Boc-4-Bocamino-indoline” is utilized in chemical synthesis due to its reactivity and structural versatility. It’s involved in the preparation of aryl alkyl amines and other indoline derivatives, which are essential in creating compounds with various pharmacological activities .
Material Science
The compound’s molecular structure, featuring a tert-butyl group and an indoline backbone, makes it suitable for material science applications. It can be used to develop new materials with specific properties, such as increased stability or enhanced interaction with other chemical entities .
Analytical Chemistry
Due to its well-defined structure and purity, “1-Boc-4-Bocamino-indoline” is used in analytical chemistry for method development and calibration. It aids in the validation of analytical techniques like NMR, HPLC, LC-MS, and UPLC, ensuring accurate and reliable results in chemical analysis .
Mechanism of Action
Future Directions
Indoline structures are beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . This suggests that compounds like 1-Boc-4-Bocamino-indoline may have potential future applications in drug design and discovery.
properties
IUPAC Name |
tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-17(2,3)23-15(21)19-13-8-7-9-14-12(13)10-11-20(14)16(22)24-18(4,5)6/h7-9H,10-11H2,1-6H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHBCGKSOKSNDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2CCN(C2=CC=C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401118915 | |
Record name | 1,1-Dimethylethyl 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401118915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-Bocamino-indoline | |
CAS RN |
1220039-93-9 | |
Record name | 1,1-Dimethylethyl 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2,3-dihydro-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401118915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.